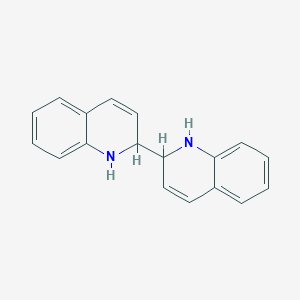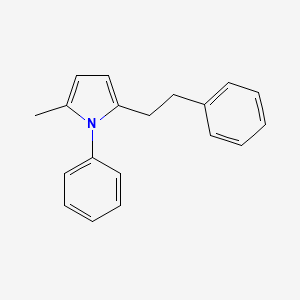![molecular formula C22H18N2O B14578013 Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone CAS No. 61447-61-8](/img/structure/B14578013.png)
Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group attached to a pyrazole ring, further connected to another phenyl group through a methanone linkage. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone typically involves the condensation of suitably substituted chalcones with hydrazine derivatives. One common method involves the reaction of 3-aryl-1-phenylprop-2-en-1-ones with hydrazine hydrate in the presence of acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone has a wide range of applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone can be compared with other similar compounds, such as:
1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with different functional groups, leading to distinct chemical properties.
3-Amino-4,5-dihydro-1-phenylpyrazole: Contains an amino group, which imparts different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
CAS No. |
61447-61-8 |
|---|---|
Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
phenyl-[4-(2-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C22H18N2O/c25-22(18-7-3-1-4-8-18)19-13-11-17(12-14-19)21-15-16-24(23-21)20-9-5-2-6-10-20/h1-14H,15-16H2 |
InChI Key |
JJMCDBVVXCWAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14577930.png)




![1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride](/img/structure/B14577963.png)






![Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester](/img/structure/B14578003.png)
![1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane](/img/structure/B14578006.png)
